molecular formula C16H25N3O B7633076 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide

4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide

Cat. No. B7633076
M. Wt: 275.39 g/mol
InChI Key: KGMFQPSWOHKWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as MPD, is a synthetic compound that belongs to the diazepane family. It has gained attention in recent years due to its potential use in scientific research. MPD has been found to exhibit promising effects on various biochemical and physiological processes in the body, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been found to improve memory and cognitive function. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a valuable tool in the study of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have minimal side effects, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is its complex synthesis method, which requires specialized knowledge in organic chemistry.

Future Directions

There are several future directions for the use of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in scientific research. One potential area of study is the role of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in the treatment of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide may have potential in the treatment of inflammatory diseases due to its anti-inflammatory effects. Further research is needed to fully understand the mechanisms of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, or 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to enhance GABAergic neurotransmission, reduce anxiety and depression-like behavior, improve memory and cognitive function, and have anti-inflammatory effects. While there are limitations to using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments, its potential applications in the treatment of neurological and inflammatory diseases make it a valuable tool for researchers.

Synthesis Methods

The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide involves the reaction of 2-methyl-3-phenylpropylamine with phosgene to produce 4-(2-methyl-3-phenylpropyl) isocyanate. This isocyanate is then reacted with 1,4-diazepane to produce 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide. The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have a wide range of scientific research applications. One of its primary uses is in the study of GABAergic neurotransmission. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to enhance GABAergic neurotransmission, which is important in the treatment of anxiety and other neurological disorders. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been used in the study of the effects of stress on the body. It has been found to reduce the stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is responsible for the body's response to stress.

properties

IUPAC Name

4-(2-methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-14(12-15-6-3-2-4-7-15)13-18-8-5-9-19(11-10-18)16(17)20/h2-4,6-7,14H,5,8-13H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMFQPSWOHKWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CN2CCCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide

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